1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It is a derivative of diazinane, characterized by the presence of two nitro groups and three ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione can be synthesized through a multi-step process involving the nitration of 1,3-dimethyl-1,3-diazinane-2,4,6-trione. The nitration reaction typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidation state derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where nitro groups are replaced by amino groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets through its nitro and ketone functional groups. These interactions can lead to various biochemical and chemical effects, such as the inhibition of enzymes or the formation of reactive intermediates. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyanuric acid: A triazine derivative with similar structural features but different functional groups.
1,3,5-Triazine-2,4,6-trione: Another triazine derivative with applications in organic synthesis and material science.
5-Hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione: A related compound with a hydroxyimino group instead of nitro groups.
Uniqueness
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione is unique due to its specific combination of nitro and ketone groups, which confer distinct reactivity and properties. This makes it valuable for specialized applications in synthesis and research that require these specific functional groups.
Properties
IUPAC Name |
1,3-dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O7/c1-7-3(11)6(9(14)15,10(16)17)4(12)8(2)5(7)13/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNWQDGXIMTVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)([N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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